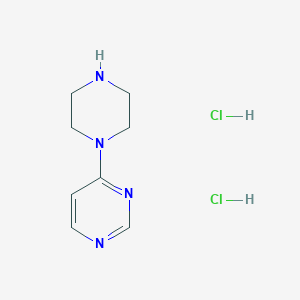

4-(Piperazin-1-yl)pyrimidine dihydrochloride

Übersicht

Beschreibung

4-(Piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds.

Wirkmechanismus

Target of Action

The primary target of 4-(Piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function.

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by this compound, the downstream effects include a decrease in the activity of adenylate cyclase, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis methods . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, while reactions with aziridines can yield various substituted piperazines .

Wissenschaftliche Forschungsanwendungen

4-(Piperazin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(Piperazin-1-yl)pyrimidine dihydrochloride include:

- 1-(2-Pyrimidyl)piperazine

- 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

- Cetirizine ethyl ester dihydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which combines the properties of both piperazine and pyrimidine. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

4-(Piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with significant biological activity, particularly as an antagonist of the α2-adrenergic receptor. This compound is characterized by its unique structure, which combines elements of piperazine and pyrimidine, allowing it to interact with various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14Cl2N4

- Molecular Weight : 237.13 g/mol

- CAS Number : 634468-72-7

This compound primarily acts as an antagonist at the α2-adrenergic receptor . This receptor is part of the G protein-coupled receptor family, and its blockade leads to a decrease in adenylate cyclase activity, resulting in reduced levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation can influence various physiological processes, including neurotransmitter release and vascular tone.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antidepressant Effects : Research indicates that derivatives of piperazine, including those related to 4-(Piperazin-1-yl)pyrimidine, exhibit serotonin reuptake inhibition, which is crucial for antidepressant action. For instance, a related compound demonstrated significant inhibition of serotonin reuptake and showed promise in animal models for depression .

- Anti-tumor Activity : Studies have shown that compounds with a similar structural framework can inhibit Class I PI3-kinase enzymes, which are implicated in cancer proliferation. This suggests that this compound may also possess anti-tumor properties through similar mechanisms .

- PARP Inhibition : In specific studies involving thiouracil amides that target PARP1 in breast cancer cells, compounds structurally related to 4-(Piperazin-1-yl)pyrimidine were found to inhibit PARP1 activity significantly, enhancing apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anti-tumor | Inhibition of Class I PI3-kinase | |

| PARP Inhibition | Targeting PARP1 in cancer cells |

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. Variations in substituents on the piperazine or pyrimidine rings can significantly affect its biological activity. For example, modifications that enhance lipophilicity or steric hindrance can improve receptor binding affinity and selectivity .

Eigenschaften

IUPAC Name |

4-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFMYKBVXHYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735239 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634468-72-7 | |

| Record name | 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.